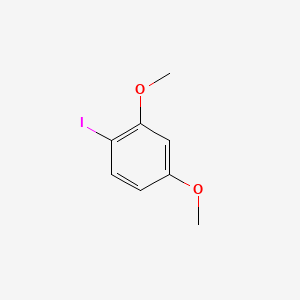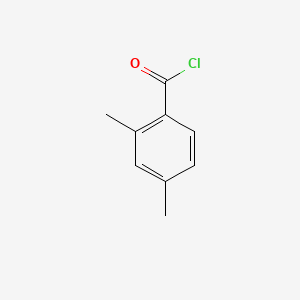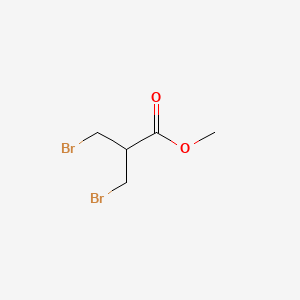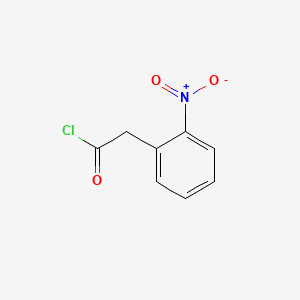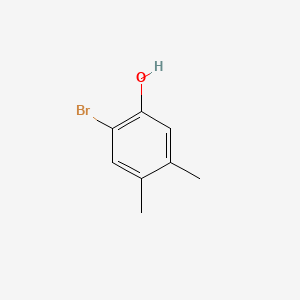
邻氯苯胺亚甲基水杨醛
描述
Salicylidene o-chloroaniline, also known as 2-chloro-4-aminophenol, is an aromatic compound that is widely used in a variety of applications. It is a versatile chemical that can be used in the synthesis of a variety of compounds, as well as in the development of new pharmaceuticals and medical treatments. This article will provide an overview of the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for salicylidene o-chloroaniline.
科学研究应用
光响应和热响应特性
邻氯苯胺亚甲基水杨醛及其衍生物在暴露于外部刺激时已知具有变色性 . 它们在暴露于温度或光照变化时会改变颜色 . 这种特性使它们在开发对环境变化做出响应的材料方面很有用 .
固态稳定性
这些化合物可以通过机械化学方法合成,导致其互变异构体的固态稳定 . 这意味着它们可以同时以不同的形式存在,这是材料科学中一项宝贵的特性 .
紫外光的影响
研究了紫外光对这些化合物烯醇-亚胺 (EI) 和酮-胺 (KA) 形式之间质子转移的影响 . 这种特性可以用于开发紫外敏感材料 .
热力学关系
差示扫描量热法 (DSC) 测量提供了有关这些化合物质子互变异构体之间热力学关系的额外信息 . 了解这些关系可以帮助设计具有特定热性能的材料 .
光致变色预测
研究表明,可以使用数据挖掘方法预测亚甲基苯胺晶体的光致变色 . 这可能有助于设计具有特定光致变色性能的材料 .
抗氧化潜力
一些亚甲基亚胺,包括邻氯苯胺亚甲基水杨醛,已被评估其抗氧化潜力 . 它们对 ABTS 自由基和过氧化氢表现出强大的清除能力 . 这种特性可以用于开发抗氧化治疗 .
细胞毒性潜力
除了它们的抗氧化潜力外,一些亚甲基亚胺还被评估了它们的细胞毒性潜力 . 这可能有助于开发新的治疗剂 .
分子开关
由于这些化合物能够在暴露于外部刺激时在不同形式之间切换,因此它们在开发分子开关方面具有潜在应用 . 这些开关可用于各种光子技术 .
作用机制
Target of Action
Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
Salicylidene o-chloroaniline exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .
Biochemical Pathways
The compound’s photochromic properties suggest that it may influence pathways related to light or heat response
Result of Action
The primary result of Salicylidene o-chloroaniline’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .
Action Environment
The action of Salicylidene o-chloroaniline is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .
安全和危害
生化分析
Biochemical Properties
Salicylidene o-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with metals such as copper (II) and cobalt (II), which can influence its biochemical activity . These metal complexes exhibit antimicrobial properties, suggesting that salicylidene o-chloroaniline can interact with bacterial enzymes and proteins, potentially inhibiting their function . The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of the salicylidene o-chloroaniline molecule.
Cellular Effects
Salicylidene o-chloroaniline has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including breast adenocarcinoma and prostate cancer cells . The compound influences cell function by inducing oxidative stress and disrupting cellular metabolism. Additionally, salicylidene o-chloroaniline can modulate cell signaling pathways, leading to changes in gene expression and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of salicylidene o-chloroaniline involves its ability to form complexes with metal ions, which can then interact with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, the copper (II) complex of salicylidene o-chloroaniline has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound can bind to DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylidene o-chloroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, salicylidene o-chloroaniline may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of salicylidene o-chloroaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, salicylidene o-chloroaniline can cause adverse effects, including toxicity and damage to vital organs . These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Salicylidene o-chloroaniline is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, the copper (II) complex of salicylidene o-chloroaniline can inhibit the activity of enzymes involved in bacterial respiration, leading to a decrease in metabolic activity . Additionally, the compound can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, salicylidene o-chloroaniline is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, salicylidene o-chloroaniline can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of salicylidene o-chloroaniline is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct salicylidene o-chloroaniline to these compartments, enhancing its activity and function .
属性
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3172-42-7 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene o-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



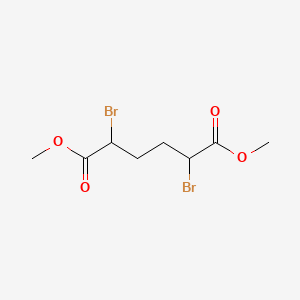


![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)


